molecular formula C22H23N3O6S2 B2667733 ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 850909-38-5

ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2667733
CAS No.: 850909-38-5
M. Wt: 489.56
InChI Key: DHKACVAPMRWIFK-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzothiazole Derivatives in Research

Benzothiazole, a bicyclic structure comprising a benzene ring fused to a thiazole ring, emerged in the late 19th century as a scaffold for synthetic dyes and vulcanization accelerators. By the mid-20th century, its pharmacological potential became evident with the discovery of 2-mercaptobenzothiazole as a rubber additive and later as a precursor to bioactive molecules. The 1980s marked a turning point when benzothiazole derivatives like riluzole (a glutamate inhibitor for ALS) and pramipexole (a dopamine agonist for Parkinson’s disease) entered clinical use, highlighting their CNS-targeting capabilities.

In anticancer research, benzothiazoles gained prominence due to their ability to intercalate DNA and inhibit kinases. For instance, 5-fluorobenzothiazole derivatives exhibited nanomolar IC~50~ values against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. Structural modifications, such as introducing electron-withdrawing groups at the C-2 position, were found to enhance antitumor activity by stabilizing interactions with hydrophobic enzyme pockets. These discoveries laid the groundwork for hybrid designs incorporating additional pharmacophores like morpholine-sulfonyl groups.

Significance of Morpholine-Sulfonyl Functionalization in Bioactive Compounds

Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is widely utilized in drug design to improve aqueous solubility and bioavailability. Its incorporation into sulfonyl groups further augments hydrogen-bonding capacity and metabolic stability. For example, morpholine-4-sulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, a target overexpressed in hypoxic tumors, with submicromolar potency. The sulfonyl moiety acts as a polar anchor, facilitating interactions with catalytic residues in enzyme active sites.

In the context of benzothiazole hybrids, morpholine-sulfonyl groups are hypothesized to:

  • Enhance membrane permeability via balanced lipophilicity-hydrophilicity profiles.
  • Stabilize binding through sulfonyl-oxygen interactions with amino acid side chains (e.g., arginine, lysine).
  • Reduce off-target effects by directing compounds to specific subcellular compartments.

A 2022 study demonstrated that 4-morpholinosulfonylbenzamide derivatives exhibited 10-fold greater selectivity for fungal CYP51 over human homologs compared to non-sulfonylated analogs. This selectivity underscores the functional group’s role in optimizing target engagement.

Research Evolution and Current State of Benzothiazole-Based Compounds

Recent advancements in benzothiazole chemistry have focused on multifunctional derivatives with dual antioxidant-antifungal or anticancer-antimetastatic properties. A 2023 review highlighted 24 benzothiazole-thiol derivatives showing IC~50~ values below 10 µM against lung (A549) and ovarian cancers, attributed to thiol-mediated glutathione depletion. Concurrently, benzothiazole-linked hydrazones have emerged as potent antifungals, with MIC~90~ values of 2–4 µg/mL against Candida auris.

The table below summarizes key structural modifications and their biological impacts:

Modification Site Functional Group Biological Activity Mechanism Source
C-2 Hydrazine Anticancer (IC~50~ = 2.41 µM) DNA intercalation
C-6 Carboxylate ester Antioxidant (EC~50~ = 8.2 µM) Radical scavenging
C-4 (benzamide) Morpholine-sulfonyl Antifungal (MIC = 4 µg/mL) CYP51 inhibition

These innovations reflect a shift toward polypharmacology, where single molecules modulate multiple targets.

Rationale for Investigating Imino-Substituted Benzothiazole Derivatives

Imino groups (–N=CH–) in benzothiazoles introduce conformational restriction, which can enhance binding affinity by reducing entropic penalties during target engagement. For example, Schiff base benzothiazoles derived from 2-aminobenzothiazole and aldehydes demonstrated 5-fold greater antifungal activity compared to non-imino analogs, likely due to stabilized π-π stacking with fungal ergosterol.

In ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate, the imino linkage connects the benzothiazole core to a 4-(morpholine-4-sulfonyl)benzoyl group. This design merges three critical elements:

  • Electron-deficient benzothiazole core : Enhances π-stacking with aromatic residues in target proteins.
  • Morpholine-sulfonyl motif : Improves solubility and directs the compound to sulfonyl-binding pockets.
  • Esterified carboxylate : Increases cell permeability while allowing hydrolysis to active acids intracellularly.

A 2021 study on imino-benzothiazole fluorophores revealed that the –N=CH– group extends conjugation, shifting emission wavelengths to near-infrared ranges (λ~em~ = 650–800 nm), which could facilitate in vivo imaging of drug distribution. While the therapeutic implications of this property remain unexplored, it underscores the versatility of imino-substituted benzothiazoles.

Properties

IUPAC Name

ethyl 3-methyl-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-3-31-21(27)16-6-9-18-19(14-16)32-22(24(18)2)23-20(26)15-4-7-17(8-5-15)33(28,29)25-10-12-30-13-11-25/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKACVAPMRWIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the morpholine-4-sulfonyl group and the ethyl ester group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing benzothiazole derivatives. Ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate has been investigated for its efficacy against various bacterial strains. The presence of the morpholine sulfonamide group enhances its ability to penetrate bacterial cell walls, thereby increasing its effectiveness as an antibacterial agent.

Case Study:
In a study published in PMC, researchers synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activity against E. coli and S. aureus. The results indicated that compounds with similar structures showed significant inhibitory effects, suggesting that this compound could exhibit comparable efficacy .

Anticancer Properties

The anticancer potential of benzothiazole derivatives is well-documented. This compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.

Research Findings:
A review on Mannich bases indicated that structurally diverse compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung carcinoma cells . The mechanism likely involves the induction of apoptosis through mitochondrial pathways.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, the morpholine and benzothiazole components can interact with active sites of various enzymes.

Example Application:
Research has shown that benzothiazole derivatives can inhibit enzymes such as Mur enzymes in Mycobacterium tuberculosis, which are critical for bacterial cell wall synthesis . This positions this compound as a candidate for further investigation in tuberculosis treatment.

Synthetic Versatility

The compound can undergo various chemical reactions to form salts or amides, making it versatile for synthetic applications in drug development.

Synthetic Pathways:
this compound can be modified to enhance its pharmacological properties or reduce toxicity. For instance, reactions with inorganic acids can yield more soluble forms suitable for pharmaceutical formulations .

Potential in Drug Formulations

Given its promising biological activities and synthetic flexibility, this compound may serve as a lead structure for developing new pharmaceuticals targeting infectious diseases and cancer.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs Identified

Two close structural analogs are documented in the evidence (Figure 1):

Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate (CAS: 850909-36-3) .

Ethyl 2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate (CAS: 850909-42-1) .

Both analogs share the benzothiazole-ethyl carboxylate backbone and imino-linked benzoyl group but differ in the sulfonamide substituent:

  • Target compound : Morpholine-4-sulfonyl (polar, cyclic amine).
  • Analog 1 : Diethylsulfamoyl (lipophilic, linear alkyl).
  • Analog 2 : Bis(prop-2-enyl)sulfamoyl (bulky, unsaturated alkyl).

Physicochemical Properties

Table 1: Comparative Molecular Properties

Property Target Compound Analog 1 Analog 2
Molecular Weight (g/mol) ~505 (estimated) 475.6 499.12
XLogP3 ~3.0 (predicted) 3.7 Likely >4.0
Hydrogen Bond Acceptors 8 (estimated) 7 7
Rotatable Bonds 8 8 10
Topological Polar Surface Area (Ų) ~130 130 130

Key Observations :

  • Lipophilicity : The morpholine substituent in the target compound likely reduces logP (estimated XLogP3 ~3.0) compared to Analog 1 (XLogP3 3.7) and Analog 2 (higher due to bulky allyl groups). This suggests improved aqueous solubility for the target compound .
  • Conformational Flexibility : Analog 2’s bis(prop-2-enyl) group increases rotatable bonds (10 vs. 8), which may reduce binding entropy penalties compared to the rigid morpholine ring in the target .

Structural and Functional Implications

Substituent Effects on Bioactivity
  • Morpholine-4-sulfonyl : Enhances polarity and participation in hydrogen-bonding networks, critical for interactions with polar enzyme active sites (e.g., kinases or proteases) .
  • Diethylsulfamoyl : Increases membrane permeability due to lipophilicity, favoring passive diffusion across biological barriers .
Computational Similarity Analysis

Using Tanimoto and Dice indices (common metrics for molecular similarity), the target compound and analogs would exhibit moderate similarity (>60%) due to shared benzothiazole and benzoyl-imino frameworks. However, differences in sulfonamide substituents would reduce similarity scores, particularly in fingerprint-based comparisons (e.g., Morgan fingerprints) .

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound : The morpholine ring’s oxygen and NH groups may form intramolecular hydrogen bonds with the benzothiazole’s nitrogen atoms, stabilizing a planar conformation. This is inferred from Etter’s graph-set analysis, where such motifs are common in sulfonamide-containing crystals .
  • Analogs 1 & 2: Diethyl and allyl substituents lack hydrogen-bond donors, leading to weaker crystal packing forces. This is corroborated by the Cambridge Structural Database (CSD), where alkyl-sulfonamide derivatives often exhibit lower melting points .

Biological Activity

Ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, an imine linkage, and a morpholine sulfonyl group. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

  • Antitumor Activity :
    • Compounds similar to benzothiazoles have been shown to possess significant antitumor properties. For example, derivatives have demonstrated selective cytotoxicity against various cancer cell lines, indicating that modifications in the benzothiazole structure can enhance their anticancer efficacy .
  • Mechanism of Action :
    • The biological activity of benzothiazole derivatives often involves the inhibition of specific enzymes or pathways related to tumor growth. For instance, some studies suggest that these compounds can act as inhibitors of cytochrome P450 enzymes, which are involved in drug metabolism and can influence the bioactivation of chemotherapeutic agents .
  • Antimicrobial Properties :
    • Research has indicated that benzothiazole derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the morpholine sulfonyl group may enhance solubility and bioavailability, contributing to their efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSelective cytotoxicity in breast cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibition of cytochrome P450 enzymes

Detailed Research Findings

  • A study evaluating various benzothiazole derivatives reported that compounds with morpholine substitutions exhibited enhanced antitumor activity compared to their non-morpholine counterparts. This suggests that the morpholine group plays a critical role in mediating biological effects .
  • In vitro studies have shown that certain derivatives can significantly reduce cell viability in cancer cell lines at low micromolar concentrations, suggesting a high potency for therapeutic applications .

Q & A

Q. What key structural features of this compound influence its reactivity and potential biological activity?

The compound’s reactivity arises from its benzothiazole core, ethyl ester group, and the morpholine-4-sulfonylbenzoyl imino moiety. The benzothiazole ring contributes to π-π stacking interactions, while the morpholine sulfonyl group enhances solubility and hydrogen-bonding potential. The imino linkage (C=N) is susceptible to hydrolysis under acidic or basic conditions, necessitating careful pH control during experiments. Structural analogs with similar motifs, such as thiazole derivatives and sulfonamide-containing compounds, show varied bioactivity depending on substituent positioning .

Q. How can researchers confirm the purity and identity of synthesized batches?

Methodological validation involves:

  • HPLC with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to assess purity (>95%).
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments (e.g., ethyl ester at δ ~4.3 ppm, aromatic protons at δ ~7.5-8.2 ppm).
  • High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z for C₂₃H₂₄N₃O₅S₂: ~526.12). Cross-referencing with synthetic intermediates (e.g., morpholine sulfonyl chloride derivatives) ensures stepwise fidelity .

Q. What solvent systems are optimal for recrystallization?

Ethyl acetate/n-hexane (1:3 v/v) or dichloromethane/methanol (5:1 v/v) are effective for recrystallization, yielding needle-like crystals suitable for X-ray diffraction. Solubility tests in DMSO (25 mg/mL) and aqueous buffers (pH 7.4) are critical for biological assays .

Advanced Research Questions

Q. How can researchers optimize the synthesis of the benzothiazole core to minimize side reactions?

The benzothiazole ring formation via cyclization of thiourea intermediates often produces byproducts like sulfonic acid derivatives. Strategies include:

  • Temperature control : Maintaining 80–90°C during cyclization to avoid over-oxidation.
  • Catalyst selection : Using p-toluenesulfonic acid (10 mol%) to accelerate ring closure while suppressing dimerization.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound from unreacted starting materials .

Q. What computational methods predict the compound’s electronic properties and binding affinity?

  • DFT calculations (B3LYP/6-311+G(d,p)) : Determine HOMO-LUMO gaps (indicative of redox stability) and electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., kinases) using the benzothiazole-morpholine scaffold as a pharmacophore. Docking scores (<-7.0 kcal/mol) suggest strong binding, validated by MD simulations for stability .

Q. How can structural analogs resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from substituent effects. Systematic SAR studies should:

  • Vary substituents : Replace the morpholine sulfonyl group with piperazine or thiomorpholine to assess steric/electronic impacts.
  • Assay conditions : Standardize ATP concentrations (1 mM) and incubation times (60 min) across kinase assays.
  • Statistical analysis : Use ANOVA to compare variances between biological replicates, ensuring p < 0.05 for significance .

Q. What spectroscopic techniques elucidate the compound’s tautomeric equilibria?

  • Variable-temperature NMR : Monitor imino (C=N) proton shifts in DMSO-d₆ from 25°C to 60°C to detect keto-enol tautomerism.
  • IR spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=N) and ~3300 cm⁻¹ (N-H) confirm tautomeric states.
  • UV-Vis spectroscopy : Absorbance shifts (λmax ~280 nm to ~320 nm) in polar solvents indicate solvent-dependent tautomer populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.